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molecular formula C10H10N4O2S B8427231 3-(Pyrimidin-5-ylamino)benzenesulfonamide

3-(Pyrimidin-5-ylamino)benzenesulfonamide

Cat. No. B8427231
M. Wt: 250.28 g/mol
InChI Key: BDRCHJKKWCTCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A mixture of 3-aminobenzenesulfonamide (110mg, 0.64 mmol), 5-bromopyrimidine (102 mg, 0.64 mmol),(9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (29.6 mg, 0.05 mmol), diacetoxypalladium (5.74 mg, 0.03 mmol) and cesium carbonate (250 mg, 0.77 mmol) in degassed DMA (1.9 mL) was heated **_in the microwave_** for 35 min at 130°C. LC MS FLA-04665-12-01 (pH extract 6-7) showed some product. Reaction was stopped. Extraction with AE + ethanol / aq. sat NH4Cl (pH7), then back extraction with DCM.The organics were dried over MgSO4 and concentrated _in vacuo._ The crude product was adsorbed on silica gel 40-60µm and purified by flash chromatography on silica gel 15-40µm eluting with 3.5 % of ethanol in dichloromethane (NH3 0.5 %) to provide 3-(pyrimidin-5-ylamino)benzenesulfonamide (30.0 mg, 18.77 %) as a yellow solid. 1H NMR,LC MS: FLA-04665-12-02a: OK
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000767 mol
Type
reagent
Reaction Step One
Quantity
0.0019 L
Type
solvent
Reaction Step Two
Quantity
0.000639 mol
Type
reactant
Reaction Step Three
Quantity
0.000639 mol
Type
reactant
Reaction Step Four
Quantity
5.11e-05 mol
Type
catalyst
Reaction Step Five
Quantity
2.56e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
595
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000767 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.0019 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
0.000639 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)N)N
Step Four
Name
Quantity
0.000639 mol
Type
reactant
Smiles
C1=C(C=NC=N1)Br
Step Five
Name
Quantity
5.11e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
2.56e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC(=C1)S(=O)(=O)N)NC2=CN=CN=C2
Measurements
Type Value Analysis
YIELD 18.77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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